molecular formula C12H14ClFN2O B5327872 N-(3-chloro-4-fluorophenyl)-N'-cyclopentylurea

N-(3-chloro-4-fluorophenyl)-N'-cyclopentylurea

Cat. No. B5327872
M. Wt: 256.70 g/mol
InChI Key: WUOGTHOVTYCAIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis processes of related compounds involve different chemical reactions under various conditions. For instance, the synthesis of similar fluorophenyl compounds often involves reacting specific fluorinated aromatic compounds with other organic or inorganic reagents to form the desired product. Techniques such as microwave irradiation have been utilized to enhance the reaction rates and yields of such compounds (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

Molecular structure and geometry of N-(3-chloro-4-fluorophenyl)-N'-cyclopentylurea analogs have been investigated through various spectroscopic methods and X-ray diffraction techniques. These studies reveal the planarity or non-planarity of the molecules, their bond lengths, angles, and other structural parameters, contributing to understanding the compound's chemical behavior and reactivity (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Compounds similar to this compound participate in various chemical reactions, including nucleophilic substitutions, where the fluorine or chlorine atoms react with nucleophiles. These reactions can lead to the formation of new compounds with different functional groups and properties. The study of these reactions helps understand the chemical behavior and reactivity patterns of such compounds (Hong et al., 1997).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the applications and processing of chemical compounds. For compounds like this compound, these properties can significantly influence their suitability in various applications, such as in the development of liquid crystals (Goulding et al., 1995).

Chemical Properties Analysis

The chemical properties of this compound and related compounds include reactivity towards other chemicals, stability under different conditions, and interaction with light and other forms of energy. These properties are determined by the compound's molecular structure and the nature of its chemical bonds, which can be studied through spectroscopic methods and theoretical calculations (Najiya et al., 2014).

Mechanism of Action

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Future Directions

Gefitinib is the first selective EGFR-targeting drug to be registered as an anti-cancer drug in Japan, Australia, and the USA for the third-line treatment of chemoresistant NSCLC patients . Further drug development aiming to design better compounds based on gefitinib is highly expected .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-10-7-9(5-6-11(10)14)16-12(17)15-8-3-1-2-4-8/h5-8H,1-4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOGTHOVTYCAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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